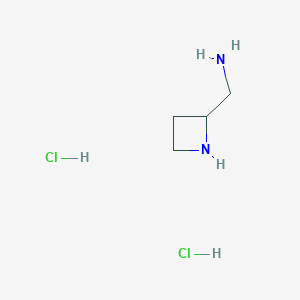

Azetidin-2-ylmethanamine dihydrochloride

Vue d'ensemble

Description

Azetidin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-2-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of azetidines, including this compound, often employs scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods are designed to ensure high yields and purity, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Azetidin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic chemistry .

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

Azetidin-2-ylmethanamine dihydrochloride is primarily utilized as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a valuable compound in drug design and development. For instance, derivatives of azetidine have been studied for their potential to modulate neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety .

Case Study: Neurological Applications

Research has indicated that compounds derived from azetidin-2-ylmethanamine exhibit promising results in preclinical models of neurodegenerative diseases. For example, studies have shown that these derivatives can enhance neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease .

Chemical Synthesis

Versatile Intermediate in Organic Chemistry

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its unique structure allows chemists to perform various reactions, including the Aza-Michael addition and other coupling reactions, which are essential for synthesizing heterocyclic compounds .

| Reaction Type | Description |

|---|---|

| Aza-Michael Addition | Used for constructing C–N bonds in various organic compounds |

| Coupling Reactions | Facilitates the formation of complex heterocycles used in drug development |

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

this compound is employed in biochemical research to study enzyme inhibition and receptor interactions. These studies help elucidate biological pathways and contribute to the discovery of new therapeutic strategies. For example, researchers have utilized this compound to investigate its effects on specific enzyme targets involved in metabolic pathways .

Material Science

Development of Novel Polymers and Materials

In material science, this compound is being explored for its potential applications in creating novel polymers with tailored mechanical and thermal properties. The unique chemical structure of azetidin-2-ylmethanamine allows for modifications that can enhance material performance in various applications .

Diagnostics

Role in Imaging Techniques

this compound is also significant in the development of diagnostic agents, particularly for imaging techniques. Its ability to facilitate targeted delivery mechanisms enhances the detection of certain diseases, making it a valuable component in diagnostic imaging .

Mécanisme D'action

The mechanism of action of azetidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It acts as a potent mechanism-based inhibitor of several enzymes, including human tryptase, chymase, thrombin, leukocyte elastase, and human cytomegalovirus protease . The compound’s four-membered ring structure contributes to its ability to inhibit these enzymes by forming stable complexes with them, thereby blocking their activity.

Comparaison Avec Des Composés Similaires

Azetidin-2-one: Another four-membered nitrogen-containing heterocycle known for its biological activities.

Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and stability profiles.

Uniqueness: Azetidin-2-ylmethanamine dihydrochloride is unique due to its balanced ring strain and stability, which makes it more manageable in synthetic applications compared to aziridines. Its ability to form stable enzyme-inhibitor complexes also sets it apart from other similar compounds .

Activité Biologique

Azetidin-2-ylmethanamine dihydrochloride is a compound with significant biological activity, primarily due to its structural characteristics and the presence of the azetidine ring. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its four-membered saturated heterocyclic azetidine ring, which contains one nitrogen atom. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. The compound is classified as hazardous, with specific hazard statements indicating its potential risks .

Biological Activities

The biological activities of this compound have been explored across several domains:

1. Antimicrobial Activity

- Azetidin-2-ylmethanamine derivatives have shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. These compounds inhibit mycolate assembly, a critical step in the bacterial cell wall synthesis, leading to effective bacterial growth inhibition without developing resistance .

- A study demonstrated that azetidine derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis and Mycobacterium bovis BCG, indicating their potential as novel antimycobacterial agents .

2. Antioxidant Activity

- Compounds derived from the azetidinone structure have been noted for their antioxidant properties. These compounds showed superior antioxidant activity compared to traditional sulfonamides, suggesting their potential use in combating oxidative stress-related diseases .

3. Anticancer Potential

- Research indicates that azetidin-2-ylmethanamine derivatives may possess anticancer properties. For instance, certain analogs were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells . The mechanism of action appears to involve apoptosis induction in a dose-dependent manner.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Different synthetic routes have been developed to prepare this compound and its derivatives, which are crucial for exploring structure-activity relationships (SAR) .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

Propriétés

IUPAC Name |

azetidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMGDBIAPDVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.